molecular formula C8H13NOS B120206 (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol CAS No. 116539-55-0

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

Cat. No.: B120206
CAS No.: 116539-55-0
M. Wt: 171.26 g/mol
InChI Key: YEJVVFOJMOHFRL-ZETCQYMHSA-N
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Description

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a chiral compound that features a thienyl group attached to a propanol backbone with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the thienyl group, which is then attached to a propanol backbone.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (S)-configuration.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted thienyl derivatives.

Scientific Research Applications

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

    Biological Studies: Researchers study its interactions with biological systems to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-3-(N-methylamino)-1-(2-thienyl)-1-propanol: The enantiomer of the compound with similar structural features but different stereochemistry.

    3-(N-methylamino)-1-(2-thienyl)-1-propanol: The racemic mixture containing both (S)- and ®-enantiomers.

    2-(N-methylamino)-1-(2-thienyl)-1-propanol: A structural isomer with the amino group attached to a different carbon atom.

Uniqueness

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is unique due to its specific (S)-configuration, which can result in distinct pharmacological and chemical properties compared to its enantiomers and structural isomers. This stereochemistry can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

(1S)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVVFOJMOHFRL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151422
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116539-55-0
Record name (αS)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116539-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43P2XE546O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (10.3 g, 50 mmol) and ethanol (35 mL) at 4° C. sodium hydroxide (4.0 g of a 50% aqueous solution) was added in about 5 minutes. Afterwards, neat sodium borhydride (0.95 g, 25 mmol, 1.0 eq) was added in several portions in about 30 minutes. At the end of the addition, the suspension was stirred for 4 h at the same temperature, then acetone (10.0 mL) was added dropwise in 5 minutes and the mixture was stirred for 10 additional minutes. Water (20 mL) was then added. Afterwards, the mixture was concentrated about 5 times under vacuum and the residue was extracted with tert-butyl methyl ether (2×20 mL). The collected organic phases were finally concentrated under vacuum affording an orange oil which crystallised spontaneously after a few hours. Finally, an orange solid was obtained (7.2 g, 84% yield). This compound can then be used without further purification.
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Q & A

Q1: What are the primary methods for synthesizing (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol?

A1: Several approaches have been explored for the synthesis of this compound. One method involves utilizing chiral resolving agents to separate the desired (S)-enantiomer from a racemic mixture. [, ] For instance, treatment with (-)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid can lead to the formation of diastereomeric salts, which can be separated by crystallization. [] Another approach involves asymmetric synthesis using immobilized Saccharomyces cerevisiae in a microcapsule system. [] This method utilizes the stereoselectivity of enzymes within the yeast to produce the desired enantiomer.

Q2: The research mentions "enantiomeric enrichment." What does this mean in the context of this compound synthesis?

A2: Enantiomeric enrichment refers to the process of increasing the proportion of the desired enantiomer, in this case, the (S)-enantiomer, in a mixture that also contains its mirror image, the (R)-enantiomer. Achieving high enantiomeric purity is crucial in pharmaceutical synthesis, as different enantiomers can have drastically different biological activities. In the case of duloxetine, only the (S)-enantiomer exhibits the desired therapeutic effects. []

Q3: One paper mentions using a ruthenium-based catalyst in the synthesis. What is the significance of using such a catalyst?

A3: The paper describes a process using a dimeric p-cymene-ruthenium complex with a chiral ligand ((S,S)-TsDPEN) for the preparation of (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol. [] This suggests the utilization of asymmetric hydrogenation, a powerful tool in organic synthesis to create chiral centers selectively. Ruthenium-based catalysts, particularly those with chiral ligands, are known for their high activity and enantioselectivity in hydrogenation reactions, enabling the production of the desired (S)-enantiomer with high purity.

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